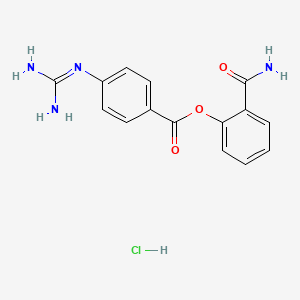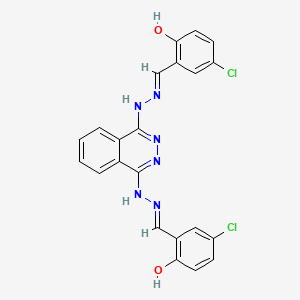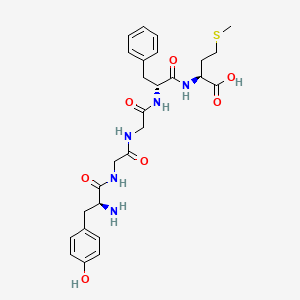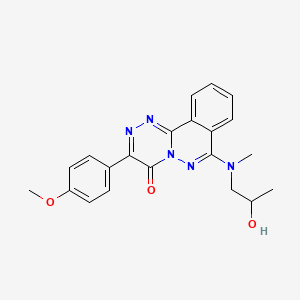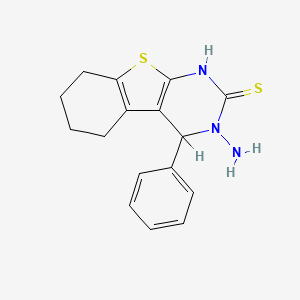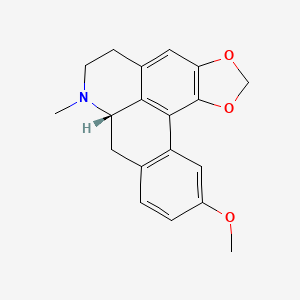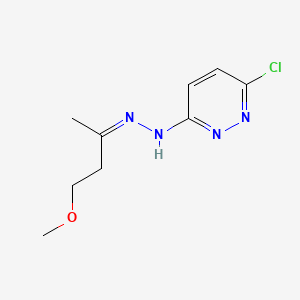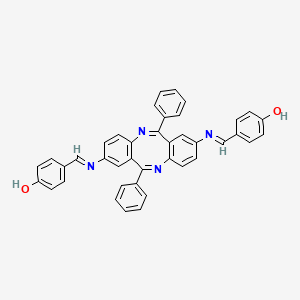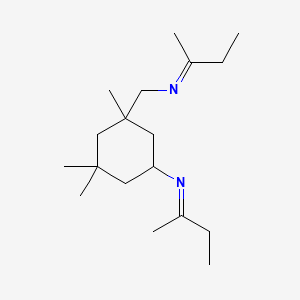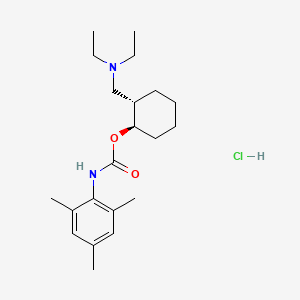![molecular formula C32H40BrN3O7Si B15189561 methyl 8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate CAS No. 134127-18-7](/img/structure/B15189561.png)
methyl 8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
The synthesis of methyl 8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the various substituents through a series of reactions including bromination, silylation, and esterification. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the indole and methoxy groups allows for oxidation reactions, which can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromomethyl group is particularly reactive in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atom.
Silylation and Desilylation: The tert-butyl(dimethyl)silyl group can be introduced or removed under specific conditions, using reagents like tetrabutylammonium fluoride for desilylation.
Wissenschaftliche Forschungsanwendungen
Methyl 8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of this compound depends on its interaction with specific molecular targets. For instance, the indole core can interact with enzymes or receptors, potentially inhibiting their activity. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that alter their function. The overall effect is determined by the specific pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other indole derivatives and silyl-protected molecules. Compared to these, methyl 8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Some similar compounds are:
Indole-3-carbinol: Known for its anticancer properties.
Tert-butyl(dimethyl)silyl chloride: Commonly used in organic synthesis for silylation reactions.
Trimethoxyindole derivatives: Studied for their pharmacological activities.
Eigenschaften
CAS-Nummer |
134127-18-7 |
|---|---|
Molekularformel |
C32H40BrN3O7Si |
Molekulargewicht |
686.7 g/mol |
IUPAC-Name |
methyl 8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate |
InChI |
InChI=1S/C32H40BrN3O7Si/c1-16-23(31(38)42-8)25-24-18(14-33)15-36(20(24)13-21(27(25)34-16)43-44(9,10)32(2,3)4)30(37)19-11-17-12-22(39-5)28(40-6)29(41-7)26(17)35-19/h11-13,18,34-35H,14-15H2,1-10H3 |
InChI-Schlüssel |
KPVUMDOVWXSORV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C3C(CN(C3=CC(=C2N1)O[Si](C)(C)C(C)(C)C)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CBr)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


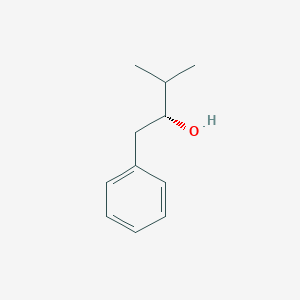
![(3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione](/img/structure/B15189487.png)
